7-chloro-4-methoxy-1H-indole-2-carboxylic Acid
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Overview
Description
7-chloro-4-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 7-chloro-4-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
7-chloro-4-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Scientific Research Applications
7-chloro-4-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents.
Medicine: The compound is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
7-chloro-4-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
4-methoxy-1H-indole-2-carboxylic acid: Similar in structure but lacks the chlorine atom.
5-fluoro-1H-indole-2-carboxylic acid: Contains a fluorine atom instead of chlorine.
6-bromo-1H-indole-2-carboxylic acid: Contains a bromine atom instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different substituents.
Properties
Molecular Formula |
C10H8ClNO3 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
7-chloro-4-methoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c1-15-8-3-2-6(11)9-5(8)4-7(12-9)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
LUMGQMVRLNEBNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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